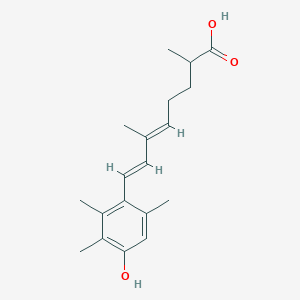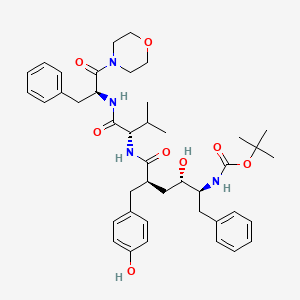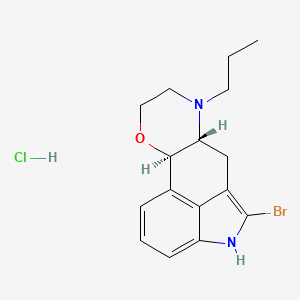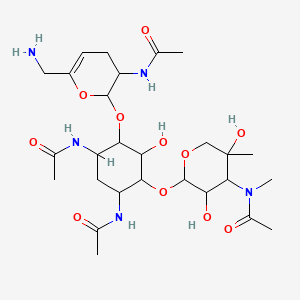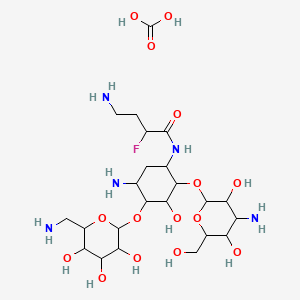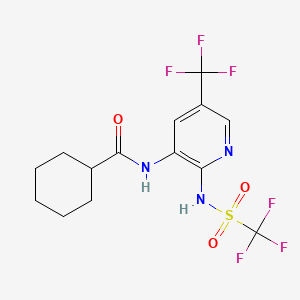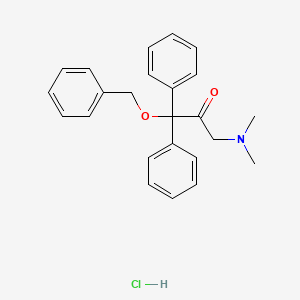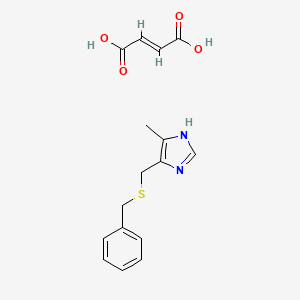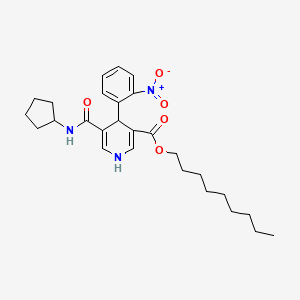
2-Propylthioisonicotinamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylthioisonicotinamide monohydrochloride is a thioamide derivative known for its antitubercular activity. It is commonly used in the treatment of multidrug-resistant tuberculosis (MDR-TB) and leprosy . The compound has a molecular formula of C9H12N2S.ClH and a molecular weight of 216.731 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylthioisonicotinamide monohydrochloride typically involves the reaction of isonicotinic acid with propylthiol under specific conditions. The reaction is carried out in the presence of a dehydrating agent to form the thioamide bond. The final product is then treated with hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propylthioisonicotinamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Wissenschaftliche Forschungsanwendungen
2-Propylthioisonicotinamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thioamide derivatives.
Biology: Studied for its effects on bacterial cell walls and its role in inhibiting mycolic acid synthesis.
Medicine: Primarily used in the treatment of MDR-TB and leprosy. It is also being investigated for its potential use in other bacterial infections.
Wirkmechanismus
2-Propylthioisonicotinamide monohydrochloride exerts its effects by forming a covalent adduct with bacterial nicotinamide adenine dinucleotide (NAD), known as PTH-NAD. This adduct competitively inhibits the enzyme 2-trans-enoyl-ACP reductase (inhA), which is essential for mycolic acid synthesis. The inhibition of this enzyme leads to increased cell wall permeability and decreased resistance against cell injury, eventually causing cell lysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethionamide: Another thioamide derivative with similar antitubercular activity.
Isoniazid: A first-line antitubercular drug that also targets mycolic acid synthesis.
Prothionamide: Structurally similar to 2-Propylthioisonicotinamide monohydrochloride and used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to form a covalent adduct with NAD, leading to effective inhibition of the inhA enzyme. This unique mechanism of action makes it a valuable compound in the treatment of MDR-TB and leprosy .
Eigenschaften
CAS-Nummer |
93778-13-3 |
|---|---|
Molekularformel |
C9H13ClN2S |
Molekulargewicht |
216.73 g/mol |
IUPAC-Name |
2-propylpyridine-4-carbothioamide;hydrochloride |
InChI |
InChI=1S/C9H12N2S.ClH/c1-2-3-8-6-7(9(10)12)4-5-11-8;/h4-6H,2-3H2,1H3,(H2,10,12);1H |
InChI-Schlüssel |
KRWYKWASDKBOGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC=CC(=C1)C(=S)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





